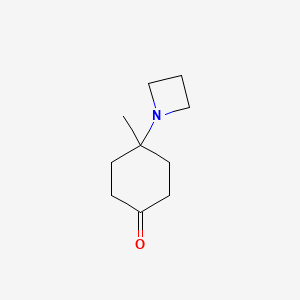

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one

Description

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one is a bicyclic organic compound featuring a cyclohexanone backbone substituted with a methyl group and an azetidine (a four-membered nitrogen-containing ring) at the 4-position. Its molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol. Key structural identifiers include:

- SMILES: CC1(CCC(=O)CC1)N2CCC2

- InChIKey: JVLVPEMZTWDXAI-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 138.5 to 145.2 Ų, suggesting moderate polarity and compactness .

Properties

IUPAC Name |

4-(azetidin-1-yl)-4-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-10(11-7-2-8-11)5-3-9(12)4-6-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLVPEMZTWDXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one typically involves the formation of the azetidine ring followed by its attachment to the cyclohexanone moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction being carried out at elevated temperatures (e.g., 60°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ketone group in the cyclohexanone moiety.

Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and antitumor agents.

Materials Science: It is used in the synthesis of novel materials with unique properties, such as enhanced stability or reactivity.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including bicyclic beta-lactam carboxylic esters.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexanone Core

Key Observations :

- Bulkiness: The phenyl-substituted analog (C₁₅H₁₉NO) has higher molecular weight and steric bulk, which may reduce solubility in polar solvents compared to the methyl-substituted parent compound .

Physical Properties

Biological Activity

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an azetidine ring fused with a cyclohexanone moiety, which contributes to its unique reactivity and biological properties. The molecular formula is with a molecular weight of approximately 177.26 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that the compound may inhibit certain enzyme activities, influencing metabolic pathways associated with diseases such as cancer and neurological disorders.

Antimicrobial Activity

Research has shown that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial efficacy of related azetidin-2-ones against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis indicated that modifications in the azetidine ring could enhance antimicrobial potency .

Antitumor Activity

In the context of cancer research, this compound has been explored for its potential as an antitumor agent. Studies suggest that it may act by modulating pathways involved in cell proliferation and apoptosis. The compound's ability to bind to specific receptors or enzymes implicated in tumor growth is under investigation .

Study 1: Antimicrobial Screening

A series of azetidinone derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain modifications led to enhanced activity against various microbial strains, demonstrating the potential of azetidine derivatives in developing new antibiotics .

Study 2: Antitumor Mechanisms

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through caspase activation pathways. This suggests its potential role as a therapeutic agent in oncology .

Table 1: Biological Activities of Related Compounds

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | 12 |

| 3-chloro-4-(3-methoxyphenyl)azetidin-2-one | Antimicrobial | Candida albicans | 8 |

| Azetidinone derivative | Antitumor | HCT116 (colon cancer cells) | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.